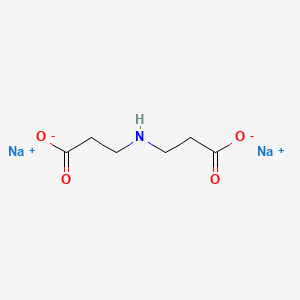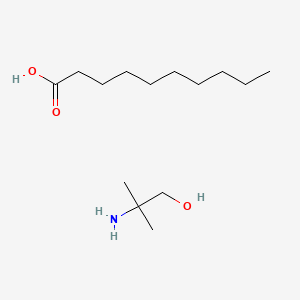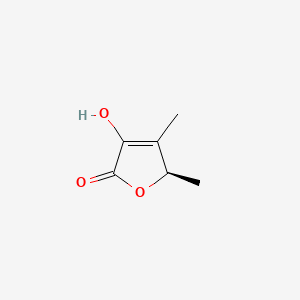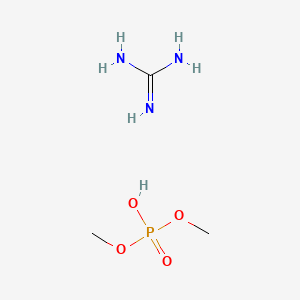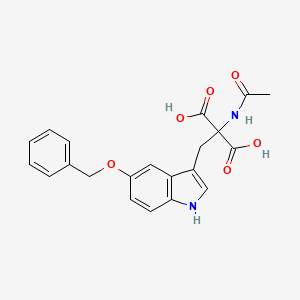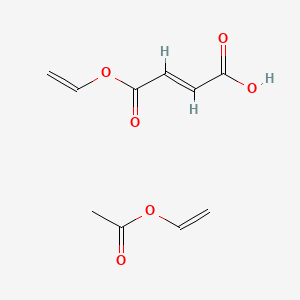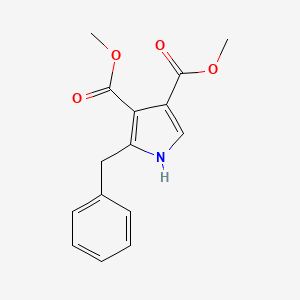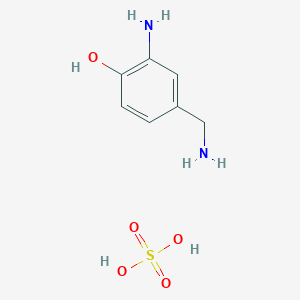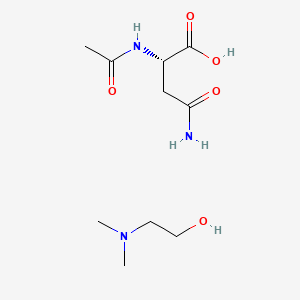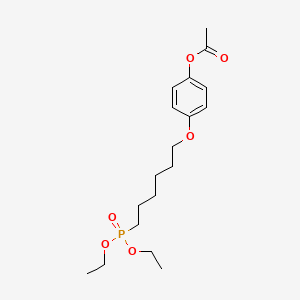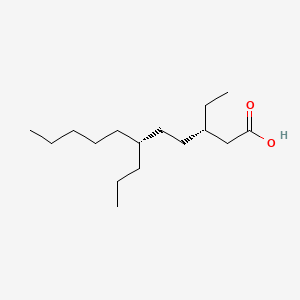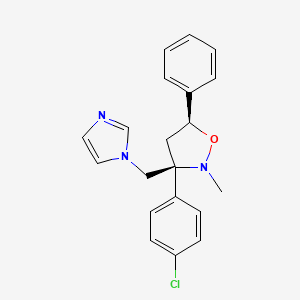
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, imidazolyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an imidazole derivative and a suitable nitrile oxide. The reaction conditions often require the use of a solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-5-phenylisoxazolidine: Lacks the imidazolyl group, which may result in different reactivity and biological activity.
3-(4-Bromophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine: The bromine atom may alter the compound’s electronic properties and reactivity.
3-(4-Chlorophenyl)-3-(1H-pyrazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine: The pyrazole ring may confer different biological activities compared to the imidazole ring.
Uniqueness
The presence of the imidazolyl group in 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine distinguishes it from other similar compounds. This functional group can enhance the compound’s ability to interact with biological targets, potentially leading to unique pharmacological properties.
特性
CAS番号 |
113614-48-5 |
|---|---|
分子式 |
C20H20ClN3O |
分子量 |
353.8 g/mol |
IUPAC名 |
(3S,5S)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H20ClN3O/c1-23-20(14-24-12-11-22-15-24,17-7-9-18(21)10-8-17)13-19(25-23)16-5-3-2-4-6-16/h2-12,15,19H,13-14H2,1H3/t19-,20+/m0/s1 |
InChIキー |
BBNVZZVNBCNJEY-VQTJNVASSA-N |
異性体SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CN1C(CC(O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


